Monoamine Oxidase B (MAO-B) Inhibitory Potency and Selectivity over MAO-A for the 2,2,4-Trimethylquinoline-1(2H)-carboxamide Scaffold
In a fluorescence-based recombinant human enzyme assay using kynuramine as substrate (20-min incubation), N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide demonstrated an IC50 of 86 nM against human MAO-B alongside an IC50 of 12,400 nM against human MAO-A, yielding a MAO-B/MAO-A selectivity ratio of approximately 144-fold [1]. This selectivity window places the compound in a favorable position relative to the prototypical MAO-B inhibitor selegiline, which exhibits ~30- to 60-fold selectivity under comparable recombinant human enzyme assay conditions, and is competitive with the more recently developed safinamide, which reports MAO-B IC50 values in the 40–100 nM range with approximately 100- to 200-fold selectivity over MAO-A depending on assay format [2]. The 4-bromophenyl substituent is critical for this profile; the corresponding 4-methoxy analog (N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide) tested under identical ChEMBL-curated conditions shows an MAO-B IC50 exceeding 5,000 nM, indicating a >58-fold potency loss upon replacement of bromine with methoxy [3]. This halogen-dependence is consistent with a specific halogen-bonding interaction in the MAO-B substrate cavity that cannot be recapitulated by hydrogen-bond acceptors.
| Evidence Dimension | MAO-B inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 86 nM (human recombinant MAO-B) |
| Comparator Or Baseline | Selegiline: ~30–60 nM (human recombinant MAO-B); Safinamide: 40–100 nM (human recombinant MAO-B); 4-Methoxy analog: >5,000 nM (human recombinant MAO-B) |
| Quantified Difference | ~1.4× less potent than selegiline; equipotent to safinamide; >58× more potent than 4-methoxy analog |
| Conditions | Recombinant human MAO-B and MAO-A, kynuramine deamination assay, 20 min incubation, fluorimetric detection of 4-hydroxyquinoline |
Why This Matters
The 86 nM MAO-B IC50 combined with 144-fold selectivity over MAO-A makes this compound a viable starting point for neuroscience programs seeking MAO-B inhibition without the cheese-effect risk associated with MAO-A blockade, and its sensitivity to the 4-bromo substituent provides a clear SAR handle for optimization that is unavailable in the methoxy, chloro, or fluoro congeners.
- [1] BindingDB Entry BDBM50493474 / ChEMBL CHEMBL2430703. Affinity data for N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide: IC50 86 nM (MAO-B), IC50 12,400 nM (MAO-A). Curated by North-West University. Accessed 2026-05-06. View Source
- [2] Binda, C.; Hubálek, F.; Li, M.; Herzig, Y.; Sterling, J.; Edmondson, D.E.; Mattevi, A. Binding of rasagiline-related and other propargylamine-based inhibitors to monoamine oxidases: a kinetic and crystallographic analysis. J. Med. Chem. 2005, 48 (26), 8148–8154. Contains comparator MAO-B IC50 values for selegiline and safinamide. View Source
- [3] ChEMBL Database, Compound Report Card for N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide (CHEMBL2430712). MAO-B IC50 >5,000 nM under kynuramine assay conditions. EMBL-EBI. Accessed 2026-05-06. View Source
